Comparative Kinase Profiling Data Are Not Yet Available for This Specific Compound
To date, no peer‑reviewed publication or patent has reported quantitative kinase inhibition data (IC₅₀, Kd, or % inhibition at defined concentration) for 3‑bromo‑N‑[6‑(4‑methylpiperazin‑1‑yl)pyrimidin‑4‑yl]benzamide. The closest structurally characterized analogs from the same chemical series—compounds 4, 15, and 16 described by Shallal & Russu (2011)—demonstrate that subtle modifications of the piperazinylpyrimidine core drive differential binding to PDGFR, CK1, and RAF kinase subfamilies【REFS-1†L20-L27】. Consequently, any claim of kinase selectivity or potency for the target compound would require de novo experimental determination.
| Evidence Dimension | Kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 4 (Shallal & Russu, 2011): selective for PDGFR family kinases; Compound 15: selective cytostatic activity against MDA‑MB‑468 cells; Compound 16: global cytotoxicity【REFS-1†L13-L23】 |
| Quantified Difference | Cannot be calculated |
| Conditions | Kinase profiling panel (DiscoveRx KINOMEscan) and NCI‑60 cell line panel【REFS-1†L9-L20】 |
Why This Matters
Absence of kinome‑wide selectivity data means that a researcher cannot rationally select this compound over a well‑profiled analog for a kinase‑targeted project; procurement decisions must be suspended until primary activity data are generated.
- [1] Shallal, H. M., & Russu, W. A. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(6), 2043–2057. https://doi.org/10.1016/j.ejmech.2011.02.057 View Source
